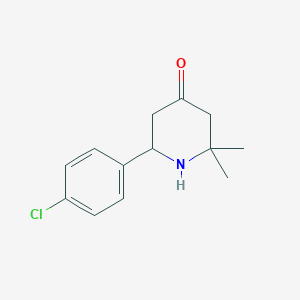

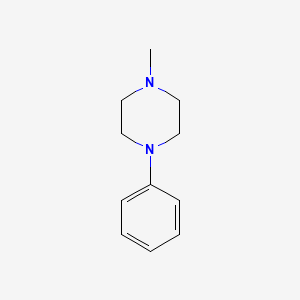

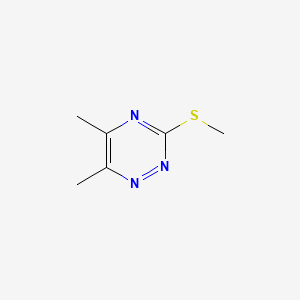

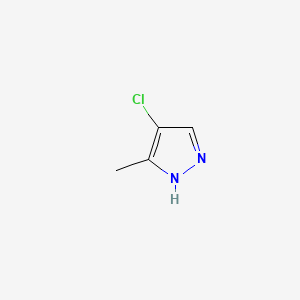

![molecular formula C12H10N2O3 B1295707 N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide CAS No. 5702-75-0](/img/structure/B1295707.png)

N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide

Overview

Description

N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide is an organic compound that belongs to the class of maleimides Maleimides are characterized by the presence of a 2,5-dioxo-1H-pyrrole ring

Mechanism of Action

Target of Action

The primary targets of N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide are various proteins, including the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .

Mode of Action

This compound interacts with its targets through its two important structural fragments: an activated double bond and an imide group . These fragments allow the compound to easily take up a variety of nucleophilic and electrophilic reagents .

Biochemical Pathways

The compound affects the biochemical pathways related to the biosynthesis of prostaglandin and intracellular signaling mechanisms . It enters cycloaddition reactions and also undergoes facile polymerization and copolymerization with various unsaturated compounds .

Pharmacokinetics

The compound’s solubility in organic solvents suggests that it may have good absorption and distribution characteristics

Result of Action

The compound exhibits selective inhibitory activity against its target proteins . It has been associated with anticandidiasis and antituberculosis properties . Additionally, it has been used to synthesize succinimides with high antitumor , antiarrhythmic, antihistamine, anticholesteremic , and hypnotic and sedative activities .

Action Environment

The compound is a solid, typically appearing as white crystals . It is slightly soluble in water but can dissolve in organic solvents . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . Environmental factors such as temperature, humidity, and light could potentially influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide typically involves the reaction of 4-aminophenylacetamide with maleic anhydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the maleimide ring. The reaction conditions generally include the use of a solvent such as dimethylformamide (DMF) and a temperature range of 25°C to 45°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

Nucleophilic Addition: The maleimide ring is highly reactive towards nucleophiles, allowing for the addition of various nucleophilic reagents.

Cycloaddition: The compound can participate in cycloaddition reactions, forming complex cyclic structures.

Polymerization: The presence of the maleimide group allows for polymerization reactions, leading to the formation of polymers with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include secondary amines, which react with the maleimide ring in the presence of a solvent such as DMF. The reaction conditions typically involve moderate temperatures and may require catalysts to enhance the reaction rate .

Major Products Formed

The major products formed from these reactions include various substituted maleimides and polymers with maleimide functionalities. These products have applications in materials science and medicinal chemistry .

Scientific Research Applications

N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide has several scientific research applications:

Medicinal Chemistry: The compound exhibits biological activities, including anticancer and antimicrobial properties.

Materials Science: The compound’s ability to undergo polymerization makes it useful in the synthesis of advanced materials, including polymers and nanomaterials.

Biological Research: The compound is used in the study of enzyme inhibition and protein interactions, providing insights into cellular mechanisms.

Comparison with Similar Compounds

Similar Compounds

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Similar in structure but with a carboxylic acid group instead of an acetamide group.

N-(2-hydroxyethyl)maleimide: Contains a hydroxyethyl group instead of a phenylacetamide group.

6-maleimidohexanoic acid: Features a hexanoic acid chain instead of a phenylacetamide group.

Uniqueness

N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable covalent bonds with proteins makes it particularly valuable in medicinal chemistry and biological research .

Properties

IUPAC Name |

N-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-8(15)13-9-2-4-10(5-3-9)14-11(16)6-7-12(14)17/h2-7H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFMVORCQKXLRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292267 | |

| Record name | N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5702-75-0 | |

| Record name | 5702-75-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.